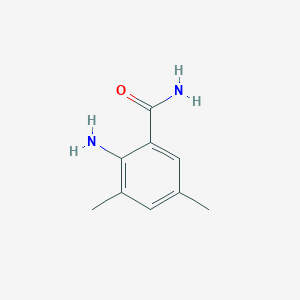

2-Amino-3,5-dimethylbenzamide

Description

Contextualization of the Benzamide (B126) Chemical Class in Organic Synthesis and Medicinal Chemistry

Benzamides are a class of organic compounds characterized by a carboxamido group attached to a benzene (B151609) ring. foodb.ca This structural motif is a cornerstone in the field of medicinal chemistry, with benzamide derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties. researchgate.netwalshmedicalmedia.com The versatility of the benzamide scaffold allows for the synthesis of a vast number of derivatives with diverse biological functions. researchgate.net In organic synthesis, benzamides are valuable intermediates and building blocks for constructing more complex molecules. ontosight.ai

Historical Development and Evolution of Research on Substituted Benzamide Derivatives

The scientific exploration of benzamide and its derivatives dates back to the 19th century. Over the decades, research has evolved from studying the fundamental properties of simple benzamides to the design and synthesis of highly substituted derivatives with specific therapeutic applications. nih.gov The introduction of various substituents onto the benzamide core has been a key strategy in medicinal chemistry to modulate the pharmacological profile of these compounds. nih.gov This has led to the development of numerous drugs and clinical candidates. nih.gov

Overview of Research Trajectories for 2-Amino-3,5-dimethylbenzamide and Closely Related Analogs

Research on this compound and its analogs has followed several key trajectories. One significant area of investigation is its use as an intermediate in the synthesis of agrochemicals and pharmaceuticals. iucr.orgdissertationtopic.net For instance, the related compound 2-amino-5-chloro-N,3-dimethylbenzamide is a key intermediate in the production of the insecticide chlorantraniliprole (B1668704). nbinno.com Analogs are also being explored for their potential as inhibitors of enzymes like histone deacetylases. benthamdirect.com Structure-activity relationship (SAR) studies are ongoing to understand how modifications to the substituents affect the biological activity of these benzamide derivatives. ccspublishing.org.cn

Scope and Objectives of Academic Inquiry into this compound

The primary objectives of academic inquiry into this compound include the development of efficient and environmentally friendly synthesis methods. sioc-journal.cn Researchers are also focused on characterizing its physicochemical properties and exploring its potential applications in various fields of chemistry. iucr.org A significant part of the academic investigation involves understanding the structure-activity relationships of this compound and its analogs to design new molecules with enhanced or novel biological activities. ccspublishing.org.cn

Data on this compound and Related Compounds

Below are tables detailing some of the key properties and identifiers for this compound and its closely related analogs.

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C9H12N2O | 164.20 |

| 2-Amino-N,3-dimethylbenzamide | C9H12N2O | 164.20 nih.gov |

| 2-Amino-5-chloro-N,3-dimethylbenzamide | C9H11ClN2O | 198.65 nbinno.com |

| 2-Amino-5-cyano-N,3-dimethylbenzamide | C10H11N3O | 189.21 nih.gov |

Compound Identifiers

| Compound Name | CAS Number |

| This compound | 56934-54-4 bldpharm.com |

| 2-Amino-N,3-dimethylbenzamide | 870997-57-2 nih.gov |

| 2-Amino-5-chloro-N,3-dimethylbenzamide | 890707-28-5 nbinno.com |

| 2-Amino-5-cyano-N,3-dimethylbenzamide | 890707-29-6 nih.gov |

Structure

3D Structure

Properties

CAS No. |

56934-54-4 |

|---|---|

Molecular Formula |

C9H12N2O |

Molecular Weight |

164.20 g/mol |

IUPAC Name |

2-amino-3,5-dimethylbenzamide |

InChI |

InChI=1S/C9H12N2O/c1-5-3-6(2)8(10)7(4-5)9(11)12/h3-4H,10H2,1-2H3,(H2,11,12) |

InChI Key |

LFYFCGYXRRLQMD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C(=O)N)N)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Amino 3,5 Dimethylbenzamide

Strategic Design of Synthetic Pathways Towards the 2-Amino-3,5-dimethylbenzamide Core

Multi-Step Synthesis Approaches from Commercial Precursors

A key consideration in designing a multi-step synthesis is the selection of a suitable starting material. A highly efficient route to this compound can be envisioned starting from the commercially available precursor, 3,5-Dimethylanthranilic acid (also known as 2-amino-3,5-dimethylbenzoic acid). sigmaaldrich.comchemdad.com This precursor already contains the desired arrangement of the amino group and the two methyl groups on the aromatic ring, simplifying the synthesis to the final amidation step.

The conversion of 2-amino-3,5-dimethylbenzoic acid to this compound involves the formation of an amide bond. This can be achieved through several standard laboratory methods:

Activation of the Carboxylic Acid: The carboxylic acid is first activated to a more reactive species to facilitate nucleophilic attack by ammonia (B1221849). Common activating agents include thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the corresponding acyl chloride.

Amination: The activated acyl chloride is then reacted with a source of ammonia, such as aqueous or gaseous ammonia, to form the final benzamide (B126) product.

An alternative to the acyl chloride route is the use of peptide coupling reagents. Reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like N-hydroxysuccinimide (NHS) can directly couple the carboxylic acid with an ammonia source.

A hypothetical multi-step synthesis starting from a more basic precursor like m-xylene would be significantly more complex, involving nitration, reduction of the nitro group to an amine, and subsequent introduction of the second methyl group and the carboxamide functionality, with careful control of regioselectivity at each step.

One-Pot Reaction Sequences for Enhanced Efficiency (e.g., from 2-amino-3-methylbenzoic acid derivatives)

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and shorter reaction times by avoiding the isolation of intermediates. While a specific one-pot synthesis for this compound is not prominently described in the literature, a plausible strategy can be extrapolated from similar syntheses of related substituted benzamides.

A hypothetical one-pot approach could start from a precursor such as 2-amino-3-methylbenzoic acid. This would necessitate a regioselective methylation at the 5-position, followed by amidation. However, achieving selective methylation in the presence of an activating amino group and a deactivating carboxylic acid group presents a significant challenge.

More feasible one-pot methodologies have been reported for halogenated analogues, which could potentially be adapted. For instance, a one-pot synthesis of 2-amino-5-halogenated-N,3-dimethylbenzamides has been developed starting from 2-amino-3-methylbenzoic acid. This process typically involves an initial halogenation step, followed by in-situ amidation. Adapting such a process for methylation would require a suitable electrophilic methylating agent that is compatible with the reaction conditions for the subsequent amidation.

Precursor Design and Chemical Transformations

The successful synthesis of this compound relies on the careful execution of key chemical transformations. These include amination, methylation, and strategies for achieving the desired ortho-substitution pattern.

Amination Reactions in Benzamide Synthesis

The formation of the benzamide functional group is a critical step. As discussed previously, the most direct method involves the amidation of 2-amino-3,5-dimethylbenzoic acid. The choice of amination method can be influenced by factors such as scale, desired purity, and the stability of the starting material.

| Amidation Method | Reagents | Advantages | Disadvantages |

| Acyl Chloride Formation followed by Amination | SOCl₂, (COCl)₂, NH₃ | High reactivity, generally good yields. | Harsh reagents, potential for side reactions. |

| Peptide Coupling | DCC/NHS, EDC/NHS, NH₃ | Milder conditions, high selectivity. | More expensive reagents, potential for byproduct removal issues. |

Methylation Strategies for Aromatic and Amide Positions

While the availability of 3,5-dimethylanthranilic acid circumvents the need for aromatic methylation in the final steps, understanding methylation strategies is crucial for alternative synthetic designs.

Aromatic C-H Methylation: Introducing a methyl group onto an aromatic ring, particularly with the directing effects of existing substituents, can be achieved through Friedel-Crafts alkylation. wikipedia.org However, the amino group of an aniline derivative is a strong activating group and can lead to over-alkylation and poor regioselectivity. It is often necessary to protect the amino group, for instance as an acetanilide, to moderate its reactivity and direct the incoming electrophile.

N-Methylation: While the target compound is a primary amide, the synthesis of N-methylated benzamides is also of interest in medicinal chemistry. N-methylation of a primary amide can be achieved using a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base.

Ortho-Substitution Methodologies

Achieving the specific 2-amino-3,5-dimethyl substitution pattern is a key challenge if starting from a less substituted precursor. Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org In this strategy, a directing group, such as an amide or a protected amine, directs the deprotonation of the adjacent ortho-position by a strong base, typically an organolithium reagent. The resulting aryllithium species can then be quenched with an electrophile, such as a methylating agent.

For example, a protected 3,5-dimethylaniline derivative could potentially be subjected to directed ortho-metalation to introduce a functional group at the 2-position, which could then be converted to the desired carboxylic acid derivative and subsequently the benzamide. The amide group itself is a strong directing group in ortho-lithiation, which could be exploited in a carefully designed synthetic route. uwindsor.caresearchgate.net

Mechanistic Insights into Key Synthetic Steps

The formation of this compound typically proceeds through the functionalization of a substituted benzene (B151609) ring, reduction of a nitro group, and a final amidation step. Each of these transformations is governed by specific reaction mechanisms.

Nucleophilic Substitution Reactions in Benzamide Formation

The creation of the benzamide functional group is a classic example of a nucleophilic acyl substitution reaction. masterorganicchemistry.comlibretexts.org This reaction involves the displacement of a leaving group from a carboxylic acid derivative by a nucleophile, in this case, an amine. The general mechanism proceeds through a two-step addition-elimination pathway. masterorganicchemistry.com

Nucleophilic Addition: The reaction begins with the nucleophilic attack of an amine on the electrophilic carbonyl carbon of a carboxylic acid derivative (such as an acyl chloride or ester). This initial attack breaks the carbonyl π bond and forms a tetrahedral intermediate. masterorganicchemistry.combyjus.com

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond, leading to the expulsion of the leaving group (e.g., Cl⁻ from an acyl chloride or OR⁻ from an ester). masterorganicchemistry.comlibretexts.org

Deprotonation: If the amine nucleophile was neutral (R-NH2), the resulting amide will be protonated. A base present in the reaction mixture will then deprotonate the nitrogen to yield the final, neutral amide product. byjus.comyoutube.com

This mechanism can be catalyzed by either acid or base. Acid catalysis activates the carbonyl group by protonating the oxygen, making it more electrophilic. libretexts.orgbyjus.com Base-promoted reactions, conversely, deprotonate the nucleophilic amine, increasing its reactivity. libretexts.org

Electrophilic Aromatic Substitution for Functionalization

A plausible synthetic route for this compound begins with 1,3-dimethylbenzene (m-xylene). To introduce the necessary amino group, a nitro group is first installed onto the aromatic ring via an electrophilic aromatic substitution (EAS) reaction, specifically nitration. askfilo.com

The mechanism for the nitration of m-xylene involves three key steps:

Generation of the Electrophile: Concentrated nitric acid is protonated by concentrated sulfuric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comunacademy.com

Nucleophilic Attack by the Aromatic Ring: The π electrons of the m-xylene ring act as a nucleophile, attacking the nitronium ion. This step is the rate-determining step as it temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. masterorganicchemistry.comunacademy.com The two methyl groups on m-xylene are activating and direct the incoming electrophile to the ortho and para positions. For the synthesis of the target molecule, nitration is required at the C2 position. askfilo.com

Rearomatization: A weak base, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the new nitro group. This restores the aromaticity of the ring, yielding 2-nitro-1,3-dimethylbenzene. masterorganicchemistry.com

Reduction of Nitro Precursors to Amino Groups

The conversion of the nitro group to the essential amino group is a critical reduction step. This transformation can be achieved through several methods, most commonly catalytic hydrogenation or the use of dissolving metals in acid. google.com

Catalytic Hydrogenation is a widely used method due to its clean nature, often producing the desired amine in high yield with water as the only byproduct. google.comgoogle.com This process involves the use of molecular hydrogen (H₂) and a metal catalyst. mdpi.com

Common Catalysts: Palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel are frequently employed.

Mechanism: The reaction occurs on the surface of the metal catalyst, where both the nitro compound and hydrogen gas are adsorbed. The nitro group is sequentially reduced, likely through nitroso and hydroxylamine intermediates, before the final amine is formed.

Metal/Acid Reduction , also known as a dissolving metal reduction, is another classic method.

Reagents: This typically involves metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid, such as hydrochloric acid (HCl). google.com

Drawbacks: While effective, this method generates significant amounts of metal salt waste, making it less environmentally friendly than catalytic hydrogenation.

A comparison of common reduction methods is presented below.

| Method | Reagents | Advantages | Disadvantages |

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni | High yields, clean reaction (water is the main byproduct), catalyst can be recycled. | Requires specialized equipment for handling hydrogen gas, catalyst can be expensive. |

| Metal/Acid Reduction | Fe, Sn, or Zn with HCl | Inexpensive reagents, robust and reliable method. | Produces large amounts of metallic salt waste, requires acidic conditions. |

| Transfer Hydrogenation | Hydrazine (N₂H₄) with a catalyst (e.g., Pd/C, Raney Ni) | Avoids the use of high-pressure hydrogen gas. | Hydrazine is toxic and potentially explosive. |

| Silane Reduction | Trichlorosilane (HSiCl₃) with a base | High chemoselectivity, can reduce nitro groups in the presence of other sensitive functionalities. google.comgoogle.com | Trichlorosilane is corrosive and moisture-sensitive. |

Amidation Reactions and Optimization

Optimization strategies often focus on several key parameters:

Activating Agents: When starting from a carboxylic acid, coupling or activating agents are necessary to facilitate the reaction. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are commonly used. researchgate.net These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.

Catalysts: Lewis acids and certain boronic acid derivatives can catalyze direct amidation reactions between carboxylic acids and amines, often under milder conditions. acs.org

Solvent and Temperature: The choice of solvent can significantly impact reaction rates and yields. Solvents like tetrahydrofuran (THF), N-methylpyrrolidone (NMP), or cyclopentyl methyl ether (CPME) have been used effectively. researchgate.netnih.gov Temperature control is also vital to balance reaction speed with the prevention of side reactions.

| Parameter | Options | Effect on Reaction |

| Starting Material | Carboxylic Acid, Ester, Acyl Chloride | Determines the necessary reagents and reaction pathway. Acyl chlorides are most reactive but generate HCl. |

| Coupling Reagent | EDC, DCC, HATU, Mukaiyama's reagent | Activates the carboxylic acid for nucleophilic attack by the amine. researchgate.net |

| Solvent | THF, DMF, CPME, NMP | Affects solubility of reagents and can influence reaction rates and equilibria. researchgate.netnih.gov |

| Temperature | Room Temperature to >100 °C | Higher temperatures increase reaction rates but can also lead to side products or degradation. |

| Catalyst | Boronic acids, Lewis acids (e.g., Ti(OⁱPr)₄) | Can enable direct amidation under milder conditions, improving atom economy. acs.org |

Catalytic Systems in the Synthesis of this compound and its Analogs

Catalysis is fundamental to achieving an efficient synthesis of this compound. Different catalysts are employed at various stages of the synthetic sequence.

Electrophilic Aromatic Substitution: The nitration step is catalyzed by a strong Brønsted acid, typically concentrated sulfuric acid. It facilitates the formation of the reactive electrophile, the nitronium ion (NO₂⁺), from nitric acid. masterorganicchemistry.com

Reduction of Nitro Group: The reduction of the nitro precursor to the aniline derivative is most effectively carried out using heterogeneous metal catalysts. Palladium on carbon (Pd/C) and Raney nickel are highly efficient for catalytic hydrogenation, offering high yields and selectivity under relatively mild conditions. google.com These catalysts provide a surface for the reaction to occur and facilitate the cleavage of the N-O bonds and the formation of N-H bonds.

Amidation: While amidation can be driven by stoichiometric coupling agents, catalytic methods are preferable from a green chemistry perspective. ortho-Iodoarylboronic acids have been identified as effective catalysts for the direct amidation of carboxylic acids. acs.org For instance, 5-methoxy-2-iodophenylboronic acid (MIBA) has shown high kinetic activity, enabling amide formation at room temperature. acs.org The proposed mechanism involves the formation of an acylborate intermediate. Lewis acids such as titanium(IV) isopropoxide can also serve as catalysts in amidation reactions.

Green Chemistry Principles and Sustainable Synthetic Routes

Applying the principles of green chemistry to the synthesis of this compound can significantly reduce its environmental impact. gctlc.org Key areas for improvement include waste prevention, maximizing atom economy, and using safer chemical processes. sciencedaily.comrsc.org

Atom Economy: The ideal synthesis incorporates all atoms from the starting materials into the final product. Catalytic hydrogenation for the nitro reduction step is a prime example of high atom economy, as the only theoretical byproduct is water. rsc.org In contrast, stoichiometric metal/acid reductions generate large quantities of metal salt waste. google.com

Use of Catalysis: As detailed above, catalysts are superior to stoichiometric reagents as they are used in small amounts and can often be recycled and reused, reducing waste and cost. The use of heterogeneous catalysts like Pd/C simplifies product purification, as the catalyst can be removed by simple filtration. orientjchem.org

Safer Solvents and Reagents: Green chemistry encourages replacing hazardous solvents with safer alternatives. nih.gov Research into performing reactions in more environmentally benign solvents like water, or under solvent-free conditions, is an active area. orientjchem.orgresearchgate.net For example, developing catalytic systems that are effective in water or bio-based solvents would represent a significant advancement. nih.gov

Waste Prevention: The best way to handle waste is to prevent its formation in the first place. rsc.org One-pot or tandem reactions, where multiple synthetic steps are carried out in the same reaction vessel without isolating intermediates, can drastically reduce solvent usage, energy consumption, and waste generation. orientjchem.org For instance, a one-pot process for the amidation and subsequent functionalization of a benzoic acid derivative would be a more sustainable approach. nih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. The development of highly active catalysts that allow for lower reaction temperatures, such as the optimized boronic acid catalysts for amidation, aligns with this principle. acs.org

By focusing on these principles, the synthesis of this compound and its analogs can be made more efficient, cost-effective, and environmentally responsible. gctlc.org

Molecular Structure Elucidation and Advanced Spectroscopic Characterization of 2 Amino 3,5 Dimethylbenzamide

Vibrational Spectroscopy: Infrared (IR) Absorption Analysis of Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of 2-Amino-3,5-dimethylbenzamide would display characteristic absorption bands corresponding to its primary amine, primary amide, and substituted aromatic ring.

The N-H stretching region is particularly informative. The primary amine (-NH₂) typically shows two distinct bands corresponding to symmetric and asymmetric stretching modes. The primary amide (-CONH₂) also exhibits N-H stretching bands in a similar region. The most intense peak is often the C=O stretch of the amide group.

Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3400 - 3250 |

| Primary Amide (N-H) | Stretch | 3350 - 3180 |

| Aromatic (C-H) | Stretch | 3100 - 3000 |

| Aliphatic (C-H) | Stretch | 2980 - 2850 |

| Amide Carbonyl (C=O) | Stretch (Amide I band) | 1680 - 1630 |

| Amide (N-H) | Bend (Amide II band) | 1640 - 1550 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern upon ionization.

For this compound (C₉H₁₂N₂O), the molecular weight is 164.21 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺•) would be expected at m/z = 164. The fragmentation pattern would be dictated by the stability of the resulting carbocations and neutral losses.

Key fragmentation pathways would likely involve:

Alpha-cleavage: Loss of the amino group (-NH₂) from the amide function to form an acylium ion.

Cleavage of the C-N bond: Loss of the entire amide functionality.

Loss of methyl groups: Cleavage of a methyl radical from the aromatic ring.

Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Proposed Fragment | Identity |

|---|---|---|

| 164 | [C₉H₁₂N₂O]⁺• | Molecular Ion (M⁺•) |

| 147 | [M - NH₃]⁺• | Loss of ammonia (B1221849) |

| 120 | [M - CONH₂]⁺ | Loss of the primary amide group |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate measurements of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

As of this writing, a detailed crystal structure for this compound has not been reported in publicly accessible crystallographic databases. Were the data available, it would reveal the planarity of the benzamide (B126) group relative to the aromatic ring and detail the hydrogen bonding network formed by the amine and amide groups in the solid state, which governs the crystal packing and physical properties of the compound.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Computational Chemistry and Theoretical Investigations of 2 Amino 3,5 Dimethylbenzamide

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, solve approximations of the Schrödinger equation to determine a molecule's electronic structure.

For 2-Amino-3,5-dimethylbenzamide, such calculations would yield valuable information about the distribution of electrons within the molecule. Key insights would include the energies and shapes of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. Furthermore, these calculations can produce electron density maps, revealing the electrophilic and nucleophilic sites within the molecule, which is crucial for predicting its behavior in chemical reactions.

Density Functional Theory (DFT) Studies on Reactivity and Stability

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. researchgate.net DFT is often favored for its balance of accuracy and computational efficiency, making it suitable for a wide range of chemical systems.

A DFT study on this compound would provide deep insights into its reactivity and stability. researchgate.net By calculating global reactivity descriptors, researchers can quantify aspects of the molecule's chemical behavior. mdpi.com For instance, the analysis of the molecular electrostatic potential (MEP) surface would identify the regions most susceptible to electrophilic and nucleophilic attack. researchgate.net Such studies could also be used to predict the molecule's stability by calculating thermodynamic properties and reaction energies for potential degradation pathways.

Molecular Dynamics Simulations for Conformational Sampling and Dynamics

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov These simulations can provide a detailed understanding of how a molecule like this compound behaves in different environments, such as in a solvent or interacting with a biological target.

Prediction and Analysis of Molecular Descriptors

Molecular descriptors are numerical values that characterize the properties of a molecule. These descriptors can be calculated using computational methods and are widely used in medicinal chemistry and materials science to predict a compound's behavior and activity. For this compound, several key descriptors have been computationally predicted.

The Topological Polar Surface Area (TPSA) is a descriptor that quantifies the surface area of a molecule contributed by polar atoms (typically oxygen and nitrogen) and their attached hydrogens. It is a valuable parameter for predicting the transport properties of drugs, including intestinal absorption and blood-brain barrier penetration. researchgate.net A TPSA value below 140 Ų is generally considered favorable for good oral bioavailability. researchgate.net

LogP, the logarithm of the partition coefficient between octanol (B41247) and water, is a measure of a molecule's lipophilicity or hydrophobicity. This descriptor is crucial for predicting how a compound will distribute itself in biological systems. The calculated value, often presented as XLogP3, helps in assessing membrane permeability and absorption.

The number of hydrogen bond donors (typically -OH and -NH groups) and acceptors (typically oxygen and nitrogen atoms) in a molecule is fundamental to its interaction with biological targets like proteins and nucleic acids. researchgate.net These counts are a key component of frameworks like Lipinski's Rule of Five, which assesses the druglikeness of a chemical compound. researchgate.net

Interactive Data Table: Predicted Molecular Descriptors for this compound

| Descriptor | Predicted Value | Significance |

| Topological Polar Surface Area (TPSA) | 66.40 Ų | Predicts membrane permeability and bioavailability. |

| LogP (XLogP3) | 1.8 | Indicates the lipophilicity of the molecule. |

| Hydrogen Bond Donor Count | 2 | Number of groups that can donate a hydrogen bond. |

| Hydrogen Bond Acceptor Count | 2 | Number of sites that can accept a hydrogen bond. |

Rotatable Bonds Analysis

The analysis of rotatable bonds is a critical aspect of computational chemistry, providing insight into the conformational flexibility of a molecule. A rotatable bond is generally defined as any single bond, not in a ring, that is bonded to a non-terminal heavy (non-hydrogen) atom. The number of rotatable bonds in a molecule influences its ability to adopt different spatial arrangements, which in turn affects its binding affinity to biological targets.

For this compound, the primary rotatable bond is the one connecting the benzene (B151609) ring to the carboxamide group (C-C bond). Rotation around this bond determines the orientation of the amide group relative to the plane of the aromatic ring. This rotation is subject to a certain energy barrier, influenced by steric hindrance from the adjacent amino and methyl groups, as well as electronic effects.

Another significant rotational barrier exists around the C-N bond of the amide group itself due to its partial double-bond character, a phenomenon known as amide resonance. mdpi.com While this bond allows for rotation, the energy required is considerably higher than for a typical single bond, leading to distinct cis and trans planar conformations. mdpi.com

In a related compound, 2-Amino-N,3-dimethylbenzamide, crystallographic studies have shown that the mean plane of the amide group forms a dihedral angle of 33.93 (7)° with the benzene ring. researchgate.netnih.govnih.gov This deviation from planarity is a result of the steric and electronic interactions within the molecule and highlights the conformational preferences dictated by the rotation around the C-C bond. The molecular conformation is further stabilized by an intramolecular hydrogen bond between the amino group and the amide oxygen. researchgate.netnih.govnih.gov Computational studies on similar amide derivatives often employ methods like Density Functional Theory (DFT) to calculate the energy barriers associated with these rotations. mdpi.com

Table 1: Analysis of Rotatable Bonds in this compound

| Bond Description | Type of Bond | Significance in Molecular Flexibility |

| Benzene Ring Carbon — Carboxamide Carbon | C-C Single Bond | Primary rotatable bond determining the spatial orientation of the amide group relative to the aromatic ring. Influences the molecule's overall conformation and steric profile. |

| Carboxamide Carbon — Amide Nitrogen | C-N Amide Bond | Exhibits a high rotational energy barrier due to partial double-bond character. mdpi.com Rotation is restricted but possible, leading to distinct planar conformers that can affect receptor binding. |

In Silico Modeling for Potential Molecular Interactions

In silico modeling encompasses a variety of computational techniques used to predict how a molecule like this compound might interact with biological macromolecules, such as proteins or enzymes. Molecular docking is a primary tool in this area, simulating the binding of a ligand to a receptor's active site to predict its preferred binding mode and affinity. nih.gov

The structural features of this compound suggest several potential molecular interactions that can be modeled:

Hydrogen Bonding: The primary amino (-NH2) group and the amide (-CONH2) group are both capable of acting as hydrogen bond donors and acceptors. These interactions are fundamental for anchoring the ligand within a binding site.

Hydrophobic Interactions: The benzene ring and the two methyl (-CH3) groups provide hydrophobic surfaces that can engage with nonpolar pockets in a receptor.

Pi-Stacking: The aromatic benzene ring can participate in π-π stacking or cation-π interactions with complementary aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's active site.

Molecular docking studies on other benzamide (B126) derivatives have demonstrated their ability to bind to various targets. For instance, certain benzamide and picolinamide (B142947) derivatives have been shown through docking studies to bind to both the catalytic and peripheral sites of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. researchgate.net Similarly, theoretical investigations of benzenesulphonamide-based carboxamides have used molecular docking to predict binding energies and interactions with target proteins. tandfonline.com These studies serve as a blueprint for how in silico modeling could be applied to this compound to explore its potential biological activities.

Table 2: Potential Molecular Interactions of this compound Predicted by In Silico Modeling

| Functional Group | Type of Interaction | Potential Interacting Partner in a Receptor |

| Amino Group (-NH2) | Hydrogen Bond Donor/Acceptor | Aspartic Acid, Glutamic Acid, Serine, Threonine |

| Amide Group (-CONH2) | Hydrogen Bond Donor/Acceptor | Asparagine, Glutamine, Histidine, Backbone Carbonyls/Amides |

| Benzene Ring | Pi-Stacking, Hydrophobic Interactions | Phenylalanine, Tyrosine, Tryptophan |

| Methyl Groups (-CH3) | Hydrophobic (Van der Waals) Interactions | Leucine, Isoleucine, Valine, Alanine |

Virtual Screening and Ligand-Based Drug Design Principles Applied to Benzamides

Virtual screening (VS) is a computational strategy used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.gov VS methods can be broadly categorized as either structure-based or ligand-based. nih.govresearchgate.net

Ligand-based drug design (LBDD) is employed when the three-dimensional structure of the target is unknown or poorly defined. creative-biostructure.com This approach relies on the principle that molecules with similar structures are likely to have similar biological activities. creative-biostructure.com The process uses a set of known active ligands to build a model that defines the essential structural features (a pharmacophore) required for activity. nih.gov

The benzamide scaffold is a well-established framework in medicinal chemistry, with numerous derivatives showing a wide range of pharmacological effects. nanobioletters.com This makes the benzamide class of compounds an excellent candidate for LBDD and virtual screening campaigns.

The typical workflow for a ligand-based virtual screening of benzamide derivatives includes:

Data Set Preparation: A collection of benzamide derivatives with known biological activities against a specific target is assembled. This serves as the training set. nih.gov

Pharmacophore Model Generation: The training set molecules are conformationally analyzed and superimposed to identify common chemical features essential for activity. These features typically include hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. nih.gov The resulting 3D arrangement of these features constitutes a pharmacophore model.

Database Screening: The generated pharmacophore model is then used as a 3D query to screen large compound databases (e.g., ZINC, PubChem, ChEMBL) for molecules that match the model's features. nih.govnih.gov

Hit Identification and Optimization: The molecules identified in the screening (the "hits") are then prioritized based on various criteria and can be subjected to further computational analysis, such as molecular docking (if a target structure is available), before being selected for experimental testing. researchgate.net

Studies on benzamide derivatives as inhibitors for targets like histone deacetylases 2 (HDAC2) have successfully used ligand-based pharmacophore modeling and virtual screening to identify novel and potent leads. nih.gov This approach significantly reduces the time and cost associated with discovering new drug candidates compared to traditional high-throughput screening. nih.gov

Chemical Reactivity, Derivatization, and Functional Group Transformations of 2 Amino 3,5 Dimethylbenzamide

Reaction Pathways of the Amino Group (e.g., acylation, diazotization)

The primary amino group (-NH₂) ortho to the amide functionality is a versatile site for a range of chemical transformations, significantly influencing the molecule's properties and potential applications.

Acylation: The amino group of 2-Amino-3,5-dimethylbenzamide can readily undergo acylation reactions with various acylating agents such as acid chlorides and anhydrides. This reaction leads to the formation of the corresponding N-acyl derivatives. For instance, reaction with acetic anhydride (B1165640) would yield N-(2-(methylcarbamoyl)-4,6-dimethylphenyl)acetamide. Such transformations are fundamental in organic synthesis and can be used to introduce a variety of functional groups, potentially altering the compound's biological activity or physical properties. The acylation of amino acids and peptides is a well-established method for functionalization. amazonaws.com

Diazotization: The primary aromatic amine functionality allows for diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. organic-chemistry.org This process converts the amino group into a diazonium salt (-N₂⁺), which is a highly versatile intermediate in organic synthesis. organic-chemistry.orgwikipedia.org The resulting diazonium salt of this compound can subsequently undergo a variety of Sandmeyer-type reactions to introduce a wide range of substituents onto the aromatic ring at the 2-position. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com For example, treatment with copper(I) chloride, copper(I) bromide, or potassium iodide would yield the corresponding 2-chloro-, 2-bromo-, or 2-iodo-3,5-dimethyl-N-methylbenzamide, respectively. wikipedia.org

| Reaction | Reagents | Product |

|---|---|---|

| Acylation | Acetic Anhydride | N-(2-(methylcarbamoyl)-4,6-dimethylphenyl)acetamide |

| Diazotization | NaNO₂, HCl (0-5 °C) | 2-(N-methylcarbamoyl)-4,6-dimethylbenzenediazonium chloride |

| Sandmeyer (Chlorination) | CuCl | 2-Chloro-3,5-dimethyl-N-methylbenzamide |

| Sandmeyer (Bromination) | CuBr | 2-Bromo-3,5-dimethyl-N-methylbenzamide |

Reactivity of the Amide Functionality (e.g., hydrolysis, N-alkylation)

The N-methylbenzamide group exhibits its own characteristic reactivity, which can be exploited for further molecular modifications.

Hydrolysis: The amide bond in this compound can be cleaved through hydrolysis under either acidic or basic conditions, typically requiring heat. chemistrysteps.comyoutube.com Acid-catalyzed hydrolysis, using a strong acid like hydrochloric acid, would yield 2-amino-3,5-dimethylbenzoic acid and methylammonium (B1206745) chloride. youtube.comacs.org Conversely, base-catalyzed hydrolysis with a strong base such as sodium hydroxide (B78521) would produce the sodium salt of 2-amino-3,5-dimethylbenzoic acid and methylamine. chemistrysteps.comyoutube.comacs.org The rate and conditions of hydrolysis can be influenced by the steric and electronic environment of the amide group. acs.org

N-Alkylation: The secondary amide nitrogen in the N-methylbenzamide moiety can potentially undergo further alkylation, though this is generally more challenging than the alkylation of the primary amino group. The reaction would typically require a strong base to deprotonate the amide nitrogen, followed by reaction with an alkylating agent like an alkyl halide. amazonaws.comresearchgate.netescholarship.org However, the primary amino group is significantly more nucleophilic and would likely be the preferred site of alkylation under most conditions. Selective N-alkylation of the amide would necessitate prior protection of the primary amino group.

Aromatic Ring Functionalization and Substitution Reactions

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating amino and methyl groups. The directing effects of these substituents play a crucial role in determining the position of incoming electrophiles. The amino group is a powerful ortho-, para-director, while the methyl groups are weaker ortho-, para-directors.

Halogenation: Electrophilic halogenation, such as bromination, is expected to occur at the positions activated by the amino and methyl groups. For instance, the synthesis of 2-amino-5-bromo-N,3-dimethylbenzamide has been reported, indicating that the 5-position is susceptible to bromination. google.comgoogleapis.com This suggests that the directing effects of the ortho-amino and meta-methyl groups combine to favor substitution at this position.

Nitration: Nitration of the aromatic ring can be achieved using nitrating agents like a mixture of nitric acid and sulfuric acid. The position of nitration will be governed by the activating and directing effects of the existing substituents. Given the strong activating nature of the amino group, nitration would be expected to occur at the available ortho or para positions relative to it. However, under strongly acidic conditions, the amino group can be protonated to form an anilinium ion, which is a deactivating and meta-directing group. This can lead to a mixture of products. researchgate.net

Oxidation and Reduction Chemistry of the Benzamide (B126) Core

The functional groups of this compound can participate in oxidation and reduction reactions.

Oxidation: The primary aromatic amino group is susceptible to oxidation. The specific products of oxidation would depend on the oxidizing agent used and the reaction conditions. Mild oxidation might lead to the formation of nitroso or nitro compounds, while stronger oxidizing agents could lead to polymerization or degradation of the molecule.

Reduction: While the aromatic ring and the amide carbonyl are generally resistant to reduction under mild conditions, the introduction of a reducible group, such as a nitro group via nitration, would allow for subsequent reduction. For example, a nitro-substituted derivative of this compound could be reduced back to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid combinations (e.g., Sn/HCl). google.comnih.govresearchgate.netmdpi.comuctm.edu This sequence of nitration followed by reduction provides a route to synthesize diaminobenzamide derivatives.

Strategic Derivatization for Enhanced Research Utility

The chemical reactivity of this compound can be harnessed to strategically derivatize the molecule, enhancing its utility in various research contexts, such as in the development of molecular probes or as scaffolds for new bioactive compounds.

The synthesis of analogues of this compound with modified substituents on the aromatic ring or at the amide nitrogen can be achieved through the reactions described previously. For example, a variety of substituents can be introduced at the 5-position via electrophilic aromatic substitution reactions. The synthesis of 2-aminobenzamide (B116534) derivatives with diverse functionalities is an active area of research for the development of new antimicrobial agents and other bioactive molecules. mdpi.comresearchgate.net The synthesis of 2-aminobenzimidazole (B67599) derivatives, which share a similar structural motif, highlights the potential for creating a library of related compounds with varied biological activities. symbiosisonlinepublishing.com

The presence of the reactive amino group makes this compound a suitable scaffold for the introduction of reporter groups, such as fluorophores, for the development of spectroscopic probes. mdpi.comresearchgate.net Amine-reactive fluorescent dyes, such as those containing succinimidyl ester or isothiocyanate functional groups, can be covalently attached to the amino group to yield fluorescently labeled derivatives. empbiotech.com The synthesis of aminobenzamide-aminonaphthalimide fluorescent dyads demonstrates the utility of the aminobenzamide core in constructing molecules with interesting photophysical properties like Förster Resonance Energy Transfer (FRET). rsc.org Furthermore, the 2-aminobenzamide scaffold has been used to develop fluorescent sensors for metal ions and other biologically relevant species. rsc.org

| Derivatization Strategy | Purpose | Example Reaction |

|---|---|---|

| Synthesis of Analogues | Exploration of structure-activity relationships, development of new bioactive compounds. | Halogenation at the 5-position of the aromatic ring. |

| Introduction of Reporter Groups | Development of fluorescent probes for bioimaging and sensing applications. | Reaction of the amino group with a succinimidyl ester-functionalized fluorophore. |

Reaction Mechanism Studies on this compound Transformations

The chemical behavior of this compound is dictated by the interplay of its three key functional components: the aromatic benzene ring, the activating amino (-NH₂) group, and the moderately deactivating benzamide (-CONH₂) group. The two methyl groups (-CH₃) on the ring also influence its reactivity through their electron-donating effects. Mechanistic studies of transformations involving this compound, while not extensively documented for this specific molecule, can be understood by examining the well-established reaction mechanisms of its constituent functional groups.

Electrophilic Aromatic Substitution (EAS)

The benzene ring of this compound is highly activated towards electrophilic aromatic substitution due to the presence of the strongly electron-donating amino group and the two weakly electron-donating methyl groups. The amino group is a powerful ortho-, para-director, significantly increasing the electron density at the positions ortho and para to it. allen.in

The directing effects of the substituents on the ring are as follows:

-NH₂ group (at C2): Strongly activating and ortho-, para-directing. It directs incoming electrophiles to the C3, C5 (already substituted), and C1 (amide-substituted) positions.

-CH₃ groups (at C3 and C5): Weakly activating and ortho-, para-directing.

-CONH₂ group (at C1): Moderately deactivating and meta-directing.

Considering the combined influence, the positions most susceptible to electrophilic attack are C4 and C6. The powerful activating effect of the amino group dominates, making these positions highly nucleophilic.

Mechanism of Halogenation:

Halogenation, such as bromination, proceeds via the typical electrophilic aromatic substitution mechanism.

Step 1: Generation of the Electrophile. A Lewis acid catalyst, such as FeBr₃, polarizes the bromine molecule to create a stronger electrophile.

Step 2: Nucleophilic Attack. The electron-rich aromatic ring attacks the electrophilic bromine atom, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. byjus.commasterorganicchemistry.com The positive charge is delocalized over the ring and is particularly stabilized by the lone pair of electrons on the amino group.

Step 3: Deprotonation. A weak base removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring to yield the halogenated product. masterorganicchemistry.com

Due to the strong activation, this reaction can often proceed even without a Lewis acid catalyst, for instance, using bromine water. allen.in

Reactions at the Amino Group

Diazotization and Sandmeyer Reaction:

A key transformation of the primary aromatic amino group is diazotization, which converts it into a diazonium salt. This is typically achieved by treating the amine with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid. iitk.ac.inbyjus.com

Mechanism of Diazotization: byjus.commasterorganicchemistry.com

Formation of the nitrosonium ion (NO⁺) from nitrous acid in the acidic medium.

The nucleophilic amino group of this compound attacks the nitrosonium ion.

A series of proton transfers and elimination of a water molecule leads to the formation of the aryl diazonium ion.

The resulting diazonium salt is a versatile intermediate. It can undergo a variety of substitution reactions, collectively known as Sandmeyer reactions, where the diazonium group (-N₂⁺) is replaced by a nucleophile. byjus.comgeeksforgeeks.orgwikipedia.org These reactions are often catalyzed by copper(I) salts. geeksforgeeks.orgwikipedia.org

Mechanism of the Sandmeyer Reaction: The mechanism is believed to involve a free radical pathway. byjus.comwikipedia.orglscollege.ac.in

A single electron transfer from the copper(I) catalyst to the diazonium ion occurs, generating an aryl radical and nitrogen gas.

The aryl radical then abstracts a halide or another group from the copper(II) species, forming the final product and regenerating the copper(I) catalyst.

Acylation of the Amino Group:

The amino group can readily undergo acylation with reagents like acid chlorides or anhydrides to form an amide. This reaction proceeds via a nucleophilic acyl substitution mechanism. researchgate.net

Mechanism of Acylation:

The nucleophilic nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acylating agent (e.g., acetyl chloride).

This leads to the formation of a tetrahedral intermediate.

The intermediate collapses, expelling the leaving group (e.g., chloride ion) and a proton is lost from the nitrogen to give the N-acylated product.

Protecting the amino group through acylation is a common strategy to moderate its activating effect and prevent side reactions during other transformations on the aromatic ring. chemistrysteps.com The resulting amide is still an ortho-, para-director but is less activating than the free amino group. chemistrysteps.com

Reactions Involving the Amide Group

Nucleophilic Acyl Substitution:

The benzamide functional group can undergo nucleophilic acyl substitution, although it is generally less reactive than other carboxylic acid derivatives like acid chlorides or anhydrides. byjus.commasterorganicchemistry.comvanderbilt.edu These reactions typically require harsh conditions, such as strong acid or base catalysis.

Mechanism under Basic Conditions (e.g., Hydrolysis): byjus.com

A strong nucleophile, such as a hydroxide ion, attacks the carbonyl carbon of the amide.

This forms a tetrahedral alkoxide intermediate.

The intermediate then expels the leaving group (in this case, an amide ion, -NH₂), which is a poor leaving group. This step is typically the rate-determining step.

A subsequent acid-base reaction between the carboxylic acid product and the amide ion occurs.

Mechanism under Acidic Conditions (e.g., Hydrolysis): byjus.com

The carbonyl oxygen is protonated by the acid catalyst, which makes the carbonyl carbon more electrophilic.

A weak nucleophile, such as water, attacks the activated carbonyl carbon.

Proton transfers occur, leading to the formation of a good leaving group (ammonia).

The tetrahedral intermediate collapses, expelling ammonia (B1221849) and forming the carboxylic acid.

Intramolecular Cyclization Reactions

Derivatives of 2-aminobenzamide are well-known precursors for the synthesis of heterocyclic compounds, such as quinazolinones. mdpi.comacs.org These reactions often involve an initial reaction at the amino group followed by an intramolecular cyclization onto the amide functionality.

For instance, the reaction of a 2-aminobenzamide with an aldehyde or ketone can lead to the formation of 2,3-dihydroquinazolin-4(1H)-ones.

Plausible Mechanism for Cyclization with an Aldehyde: acs.org

The primary amino group of this compound acts as a nucleophile, attacking the carbonyl carbon of the aldehyde to form a carbinolamine intermediate.

The carbinolamine undergoes dehydration to form a Schiff base (imine).

The amide nitrogen then performs an intramolecular nucleophilic attack on the imine carbon.

This ring-closing step forms the heterocyclic ring of the dihydroquinazolinone.

The reaction is often catalyzed by an acid, which protonates the aldehyde carbonyl, making it more electrophilic. acs.org

Data Table

| Reaction Type | Reagents | Key Intermediate | Mechanism |

| Halogenation | Br₂, FeBr₃ | Sigma Complex (Arenium Ion) | Electrophilic Aromatic Substitution |

| Diazotization | NaNO₂, HCl | Aryl Diazonium Ion | Electrophilic Attack on Amine |

| Sandmeyer Reaction | CuCl | Aryl Radical | Radical-Nucleophilic Aromatic Substitution |

| N-Acylation | Acetyl Chloride | Tetrahedral Intermediate | Nucleophilic Acyl Substitution |

| Amide Hydrolysis | H₃O⁺ or OH⁻ | Tetrahedral Intermediate | Nucleophilic Acyl Substitution |

| Cyclization | Aldehyde, Acid Catalyst | Schiff Base (Imine) | Nucleophilic Addition, Dehydration, Intramolecular Cyclization |

Structure Activity Relationship Sar Studies of Substituted Benzamides, Including the 2 Amino 3,5 Dimethylbenzamide Motif

Systematic Exploration of Substituent Effects on Benzamide (B126) Derivatives

The biological activity of benzamide derivatives can be significantly modulated by the nature and position of substituents on the aromatic ring and the amide nitrogen. Systematic exploration of these effects has revealed key determinants of potency and selectivity for various biological targets.

Research has shown that the introduction of different functional groups can alter the electronic, steric, and lipophilic properties of the benzamide molecule, thereby influencing its interaction with biological receptors. For instance, in a series of N-substituted benzamide derivatives designed as antitumor agents, it was found that certain substituents on the phenyl ring were critical for anti-proliferative activity. nih.gov Specifically, the presence of a chlorine atom or a nitro group on the benzene (B151609) ring was reported to significantly decrease anti-proliferative activity. nih.gov

In the context of antimicrobial agents, the addition of bulky aromatic substituents, such as a sulfonamido group, has been shown to increase lipophilicity and enhance antibacterial activity. nih.gov This increased lipophilicity is thought to facilitate the penetration of the compound across bacterial cell membranes. nih.gov Similarly, the presence of electron-withdrawing groups like a nitro group can also lead to enhanced biological activity by improving lipophilicity. nih.gov

The following table summarizes the general effects of different substituent types on the biological activity of benzamide derivatives based on findings from various studies.

| Substituent Type | General Effect on Activity | Rationale |

| Bulky Aromatic Groups | Increased | Enhanced lipophilicity, improved membrane penetration |

| Electron-Withdrawing Groups (e.g., -NO2) | Increased | Improved lipophilicity |

| Halogens (e.g., -Cl) | Decreased (in some contexts) | Altered electronic properties, potential for unfavorable steric interactions |

| Small Alkyl Groups | Variable | Can influence steric interactions and lipophilicity |

These examples underscore the importance of systematic variation of substituents to probe the chemical space around the benzamide scaffold and to optimize for a desired biological outcome.

Positional Isomerism and its Impact on Molecular Interactions

The specific placement of substituents on the benzamide ring, known as positional isomerism, plays a crucial role in determining the molecule's three-dimensional conformation and its ability to engage in specific molecular interactions with its biological target. Even subtle changes in substituent position can lead to dramatic differences in activity.

Studies on other substituted benzamides have highlighted the significance of substituent positioning. For example, in a series of antiplasmodial 2-phenoxybenzamides, shifting an N-Boc piperazinyl substituent from the ortho to the meta or para position on a phenoxy ring significantly altered the activity. mdpi.com The para-substituted analog displayed the highest activity and selectivity, suggesting a more favorable interaction with the target protein. mdpi.com

The impact of positional isomerism can be attributed to several factors:

Steric Hindrance: A substituent at a particular position might sterically clash with the receptor binding site, preventing optimal binding.

Electronic Effects: The position of a substituent influences the electron distribution within the aromatic ring, which can affect pKa values and the strength of interactions.

Conformational Restriction: The position of substituents can restrict the rotation of the amide bond, locking the molecule into a bioactive or inactive conformation.

These findings emphasize that a thorough understanding of the target's topology is essential for the rational placement of substituents to maximize desired biological effects.

Influence of Aromatic and Amide N-Substitution on Biological Activities

Modifications to both the aromatic ring and the amide nitrogen are powerful strategies for fine-tuning the pharmacological profile of benzamide derivatives. These substitutions can impact a range of properties, including target affinity, selectivity, and pharmacokinetic parameters.

Aromatic Substitution: Substituents on the aromatic ring can directly interact with the binding pocket of a target protein. The nature of these substituents—whether they are hydrogen bond donors or acceptors, bulky or compact, electron-rich or electron-poor—will dictate the types of interactions that can occur. For instance, in the development of histone deacetylase (HDAC) inhibitors, specific substitutions on the aromatic ring of N-(2-aminophenyl)-benzamide derivatives were found to be crucial for activity. researchgate.net

The introduction of alkyl groups, such as the two methyl groups in 2-amino-3,5-dimethylbenzamide, can enhance binding through hydrophobic interactions. Halogen substituents can participate in halogen bonding, a noncovalent interaction that is increasingly recognized for its importance in drug design.

Amide N-Substitution: Substitution on the amide nitrogen directly influences the hydrogen-bonding capacity of the amide group and can introduce new points of interaction with the target. The nature of the N-substituent can also affect the molecule's solubility and metabolic stability.

In a study of N-substituted benzamide derivatives as antitumor agents, modifications based on the structure of Entinostat (MS-275) revealed that the nature of the N-substituent was critical for anti-proliferative activity. nih.govresearchgate.net The preliminary SAR indicated that a 2-substituent on a phenyl ring in the R group at the amide nitrogen, along with heteroatoms capable of chelating with a zinc ion in the enzyme's active site, were important for activity. nih.gov

The interplay between aromatic and amide N-substitution is often complex, with the optimal combination depending on the specific biological target. A systematic approach, often guided by computational modeling, is necessary to explore this chemical space effectively.

Rational Design of this compound Analogs for SAR Probing

The rational design of analogs based on a lead compound like this compound is a key strategy for elucidating SAR and optimizing for a desired biological activity. This process involves making systematic structural modifications to probe specific interactions with the target and to improve physicochemical properties.

Starting with the this compound core, several avenues for analog design can be explored:

Modification of the Amino Group: The primary amino group at the 2-position can be acylated, alkylated, or replaced with other functional groups to investigate the importance of its hydrogen-bonding and electronic properties.

Variation of the Methyl Groups: The methyl groups at the 3- and 5-positions can be replaced with other alkyl groups of varying sizes, halogens, or electron-withdrawing/donating groups to probe the steric and electronic requirements of the binding pocket.

Substitution on the Amide Nitrogen: A wide variety of substituents can be introduced on the amide nitrogen to explore new interaction possibilities and to modulate the molecule's pharmacokinetic profile. This could include alkyl chains, aromatic rings, or heterocyclic systems.

Bioisosteric Replacement: Key functional groups can be replaced with their bioisosteres to improve properties such as metabolic stability or to alter the mode of binding. For example, the amide bond could be replaced with a reverse amide or a sulfonamide.

The following table provides a hypothetical framework for the rational design of analogs of this compound for SAR probing.

| Position of Modification | Type of Modification | Rationale |

| 2-Amino Group | Acylation, Alkylation | Probe hydrogen bonding and electronic effects |

| 3-Methyl Group | Halogen, -CF3 | Investigate steric and electronic requirements |

| 5-Methyl Group | Larger Alkyl Groups | Explore hydrophobic interactions |

| Amide Nitrogen | Aromatic/Heterocyclic Rings | Introduce new binding interactions |

By synthesizing and testing a carefully designed library of such analogs, a detailed picture of the SAR for this chemical series can be constructed, guiding the development of more potent and selective compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzamide Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For benzamide derivatives, QSAR has been successfully applied to predict the activity of new compounds and to provide insights into the structural features that are important for their biological effects.

QSAR models are built by calculating a set of molecular descriptors for each compound in a training set and then using statistical methods to correlate these descriptors with the observed biological activity. These descriptors can encode various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.

Several QSAR studies have been conducted on benzamide derivatives for a range of biological activities:

Antibacterial Agents: A QSAR study on benzamide substituted Mannich bases showed a dependence of antibacterial activity on structural and physicochemical features. The results indicated that bulkier aromatic substituents that increase lipophilicity could lead to better antibacterial activity. nih.gov

HDAC Inhibitors: A 3D-QSAR model for aminophenyl benzamide derivatives as HDAC inhibitors suggested that hydrophobic character is crucial for their inhibitory activity. researchgate.net The model indicated that the inclusion of hydrophobic substituents would likely enhance HDAC inhibition. researchgate.net

FtsZ Inhibitors: A statistically significant 3D-QSAR model was developed for a series of three-substituted benzamide derivatives as FtsZ inhibitors. This model was based on a five-featured pharmacophore with one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic, and two aromatic rings. nih.gov

The general workflow for a QSAR study on a series of benzamide analogs, including those based on the this compound scaffold, would involve:

Data Set Preparation: A set of benzamide derivatives with known biological activities is compiled.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound.

Model Development: A statistical method, such as multiple linear regression or partial least squares, is used to build a QSAR model that correlates the descriptors with the activity.

Model Validation: The predictive power of the model is assessed using techniques like cross-validation and by predicting the activity of a separate test set of compounds.

The insights gained from QSAR models can be invaluable for prioritizing the synthesis of new analogs and for guiding the rational design of more potent benzamide-based therapeutic agents.

Molecular Mechanisms of Action and Biochemical Interactions of Benzamide Derivatives

Investigation of Protein-Ligand Binding Affinities and Kinetics

The binding affinity and kinetics of a ligand to its protein target are critical determinants of its biological effect. While specific binding data for 2-Amino-3,5-dimethylbenzamide is not detailed in the available research, studies on related substituted benzamides and benzenesulfonamides illustrate key principles. The affinity of a ligand for a protein is influenced by factors including hydrogen bonds, hydrophobic interactions, and steric compatibility. nih.gov

Enzyme Inhibition Profiles and Kinetic Characterization (e.g., P450 enzymes)

Benzamide (B126) structures are found in numerous enzyme inhibitors. A series of 2-amino-3,5-diarylbenzamides , which share the 2-aminobenzamide (B116534) core with the subject compound, have been identified as potent inhibitors of IKK-α and IKK-β kinases. nih.gov Although these compounds feature larger aryl groups instead of methyl groups at the 3 and 5 positions, the findings highlight the potential of this chemical scaffold to engage with kinase enzymes. The most potent compounds in that series demonstrated significant inhibitory activity, which translated from enzymatic assays to cellular functional assays. nih.gov

| Compound | IKK-β Inhibitory Potency (pIC50) | Cellular Activity (pIC50) |

|---|---|---|

| 8h | 7.0 | 5.7 - 6.1 |

| 8r | 6.8 | Not Reported |

| 8v | 6.8 | Not Reported |

Regarding metabolic enzymes, the potential for inhibition of cytochrome P450 (P450) enzymes is a critical aspect of a compound's biochemical profile. P450 enzymes are central to the metabolism of a vast number of xenobiotics. mdpi.com While specific inhibitory data for this compound against P450 isoforms is not available in the cited literature, compounds containing an amine on a benzene (B151609) ring can be associated with P450 inhibition. google.com The specific inhibition profile would depend on the compound's affinity for the active sites of various P450 isoforms.

Receptor Modulation and Ligand-Receptor Interactions

The ability of benzamide derivatives to modulate receptor function is well-documented. For example, the structurally related compound 2-Amino-5-chloro-N,3-dimethylbenzamide is reported to bind to the ryanodine (B192298) receptor. biosynth.com This interaction involves the inhibition of calcium release from the sarcoplasmic reticulum, demonstrating a clear modulatory effect on an ion channel receptor. biosynth.com This example illustrates how the substituted aminobenzamide scaffold can be adapted to interact with specific receptor types, suggesting that this compound could possess its own unique receptor interaction profile.

Elucidation of Specific Intramolecular and Intermolecular Hydrogen Bonding in Biological Milieus

Hydrogen bonding is a pivotal force in molecular recognition and the stabilization of compound conformations within biological environments. Crystallographic analysis of 2-amino-N,3-dimethylbenzamide , an isomer of the target compound, provides direct insight into the hydrogen bonding patterns inherent to this molecular structure. nih.gov

This isomeric compound exhibits a distinct pattern of both intramolecular and intermolecular hydrogen bonds.

Intramolecular Bonding : An intramolecular N—H···O hydrogen bond is present, which stabilizes the molecular conformation. nih.govresearchgate.net

Intermolecular Bonding : In the crystal lattice, molecules are linked by intermolecular N—H···N and N—H···O hydrogen bonds. These interactions create double-stranded chains that propagate through the crystal structure. nih.govresearchgate.net

This established bonding behavior in a closely related isomer strongly suggests that this compound would engage in similar hydrogen bonding patterns, utilizing its amino and amide groups to interact with biological targets like protein active sites or receptor binding pockets.

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

|---|---|---|---|---|

| N1—H1A···O1 | 0.88 | 2.21 | 2.785 | 123 |

| N1—H1B···N1i | 0.88 | 2.44 | 3.240 | 151 |

| N2—H2···O1ii | 0.88 | 2.18 | 2.858 | 133 |

Influence of Molecular Conformation on Biochemical Efficacy

The three-dimensional shape of a molecule is crucial for its ability to bind to a biological target. The conformation of this compound is significantly influenced by its substitution pattern. In the related isomer 2-amino-N,3-dimethylbenzamide , the presence of a methyl group at the ortho position (position 3) to the amide group causes steric hindrance. nih.govresearchgate.net

Applications of 2 Amino 3,5 Dimethylbenzamide in Advanced Organic Synthesis and Chemical Biology

Utility as an Intermediate in the Synthesis of Complex Heterocyclic Compounds

One of the primary applications of 2-aminobenzamides, including 2-amino-3,5-dimethylbenzamide, is in the synthesis of quinazolinones, a class of heterocyclic compounds with a broad spectrum of biological activities. The general strategy involves the condensation of the 2-aminobenzamide (B116534) core with various carbon sources like aldehydes or alcohols. researchgate.netresearchgate.net

The synthesis mechanism often proceeds through the formation of an imine intermediate, which then undergoes intramolecular cyclization to form a dihydro-quinazolinone. Subsequent oxidation yields the final quinazolinone product. researchgate.net Various catalytic systems, including copper-based catalysts, have been developed to facilitate this transformation in an environmentally friendly manner, for instance, by using methanol (B129727) as both a C1 source and a green solvent. researchgate.net

A common and highly effective method for synthesizing 4(3H)-quinazolinone derivatives involves the acylation of an anthranilic acid (or its amide derivative) with an acyl chloride. nih.gov This is followed by a ring-closure step, often using acetic anhydride (B1165640), to form a benzoxazinone (B8607429) intermediate. This intermediate can then be treated with various amines to yield the desired quinazolinone derivatives. nih.gov The versatility of this approach allows for the creation of a wide array of substituted quinazolinones by varying the reaction partners.

Table 1: General Synthesis of Quinazolinone Derivatives

| Starting Material Class | Reagent/Catalyst | Intermediate | Final Product Class |

|---|---|---|---|

| 2-Aminobenzamide | Methanol, Copper Catalyst | Imine Intermediate | Quinazolinone researchgate.net |

| Anthranilic Acid | Chloroacyl Chloride | N-acyl anthranilic acid | Benzoxazinone nih.gov |

Building Block for Natural Product Synthesis and Analogs

Natural products are a significant source of inspiration for drug discovery, and the synthesis of their analogs is a key strategy for developing new therapeutic agents. nih.govmdpi.com Substituted aromatic compounds like this compound serve as valuable starting blocks for the Diversity-Oriented Synthesis (DOS) of molecules that mimic the core structures of natural products. mdpi.com

The functional groups on this compound allow for its incorporation into larger scaffolds, enabling the creation of libraries of compounds with diverse structural features. For example, the amino group can be acylated, alkylated, or used in cyclization reactions, while the aromatic ring can undergo further substitution. This modularity is crucial for synthesizing analogs of natural products such as alkaloids, flavones, and coumarins. mdpi.com By introducing the dimethylbenzamide moiety, chemists can systematically modify the steric and electronic properties of a parent natural product to optimize its biological activity or pharmacokinetic profile.

Contributions to Agrochemical Development (e.g., as intermediates for insecticides)

The most significant industrial application of derivatives of this compound is in the production of advanced agrochemicals. Specifically, the closely related compound, 2-amino-5-chloro-N,3-dimethylbenzamide, is a crucial intermediate in the synthesis of chlorantraniliprole (B1668704), a widely used insecticide. wipo.intbiosynth.comdissertationtopic.netgoogle.com Chlorantraniliprole belongs to the anthranilic diamide (B1670390) class of insecticides, which exhibit potent activity against a range of lepidopteran pests. researchgate.net

The synthesis of chlorantraniliprole involves the amide coupling of 2-amino-5-chloro-N,3-dimethylbenzamide with 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid. chemicalbook.compatsnap.com This reaction is a key step that connects the two complex fragments of the final molecule. patsnap.com Numerous synthetic routes have been developed and optimized to produce this intermediate efficiently on an industrial scale, highlighting its economic importance. dissertationtopic.netgoogle.comgoogle.com The process often starts from precursors like 2-amino-3-methylbenzoic acid, which is then subjected to amidation and chlorination steps. patsnap.comresearchgate.net

Table 2: Key Intermediates in Chlorantraniliprole Synthesis

| Intermediate 1 | Intermediate 2 | Final Product |

|---|

Role in the Development of Specialty Chemicals and Materials

The structural features of this compound make it a potential candidate for creating specialty chemicals and advanced materials. The presence of a primary amino group and a secondary amide group provides sites for polymerization reactions. It can potentially serve as a monomer for the synthesis of specialty polyamides or other polymers. The rigid, substituted aromatic core would likely impart desirable properties such as thermal stability and mechanical strength to the resulting materials. Further functionalization of the aromatic ring could also be used to fine-tune the material's properties, such as solubility, optical behavior, or affinity for other substances.

Research Applications in Proteomics (for specific benzamide (B126) derivatives)

In the field of chemical biology and proteomics, specific benzamide derivatives are utilized as molecular tools to study protein function and interactions. nih.govunifr.ch These derivatives can be designed as probes for affinity-based labeling, which allows for the selective covalent modification of target proteins in complex biological systems. diva-portal.org

A notable example is the use of 2-amino-5-chloro-N,3-dimethylbenzamide (identified as CDDO in some literature) as a research chemical to probe cellular processes like ferroptosis, a form of programmed cell death. ijbs.comfrontiersin.org This compound has been shown to inhibit the function of heat shock protein 90 (HSP90). ijbs.comfrontiersin.org By targeting HSP90, it regulates chaperone-mediated autophagy, thereby preventing the degradation of an enzyme called GPX4 and protecting the cell from ferroptosis. ijbs.comfrontiersin.org This application demonstrates how a specific derivative of the core benzamide structure can be used to dissect complex protein regulation pathways, providing insights into disease mechanisms.

Analytical Methodologies for the Characterization and Quantification of 2 Amino 3,5 Dimethylbenzamide

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is the cornerstone for assessing the purity of 2-Amino-3,5-dimethylbenzamide and for separating it from starting materials, by-products, and other impurities.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the quantitative analysis and purity assessment of this compound. A robust reversed-phase HPLC (RP-HPLC) method can be developed and validated to achieve sensitive and accurate results. While specific methods for this exact compound are proprietary, a validated method for a closely related derivative, N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide, provides a strong basis for development. researchgate.netnih.govnih.gov